molecular formula C19H17F6N3 B1255243 (5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine

(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine

Cat. No.: B1255243
M. Wt: 401.3 g/mol
InChI Key: OZEUINYTNRPMMX-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Key Finding : A study reported the synthesis of novel compounds, including derivatives of (5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine, and evaluated their antibacterial and antifungal activity (Vora & Vyas, 2019).

Crystal Structure Analysis

  • Key Finding : Another study described the crystal structure of a molecule with a similar structure, emphasizing its potential for forming two-dimensional networks via intermolecular hydrogen bonds (Li, Liu, Ma, & Dong, 2012).

Derivatization and Detection in Beverages

  • Key Finding : Research has been conducted on the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, a related compound, as a reagent for the derivatization of biogenic amines in beverages, enhancing their detection through liquid chromatography-tandem mass spectrometry and 19F NMR (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Novel Amino Pyrazole Derivatives Synthesis

  • Key Finding : A study detailed the synthesis of novel amino pyrazole derivatives using 3,5- bis (trifluoromethyl) aniline as a precursor, highlighting their potential as antimicrobial agents (Shah, Patel, & Karia, 2018).

Brain-Penetrant, Neurokinin-1 Receptor Antagonists

  • Key Finding : Research on hydroisoindoline-based neurokinin-1 receptor antagonists, incorporating a similar structure, showed promise for treatment in chemotherapy-induced and postoperative nausea and vomiting (Jiang et al., 2009).

Application in Polymer Research

  • Key Finding : Studies have explored the use of trifluoromethyl-substituted compounds in the synthesis of organosoluble and thermally stable fluorinated polyimides, beneficial in various industrial applications (Chung, Tzu, & Hsiao, 2006).

Properties

Molecular Formula

C19H17F6N3

Molecular Weight

401.3 g/mol

IUPAC Name

(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C19H17F6N3/c20-18(21,22)14-8-12(9-15(10-14)19(23,24)25)6-7-28-16(11-27-17(28)26)13-4-2-1-3-5-13/h1-5,8-10,16H,6-7,11H2,(H2,26,27)/t16-/m1/s1

InChI Key

OZEUINYTNRPMMX-MRXNPFEDSA-N

Isomeric SMILES

C1[C@@H](N(C(=N1)N)CCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=N1)N)CCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 2
(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 3
(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 5
(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 6
Reactant of Route 6
(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine

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